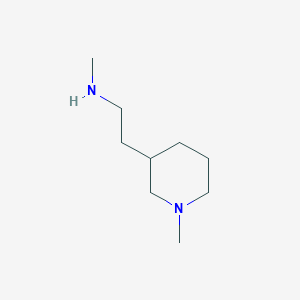

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Description

Structural Characterization of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Molecular Architecture and Isomeric Variations

The molecular architecture of this compound centers around a six-membered piperidine ring system with distinctive substitution patterns that influence its three-dimensional structure and chemical behavior. The compound features a methylated nitrogen atom within the piperidine ring and an extended ethylamine side chain attached to the 3-position of the ring. This structural arrangement creates a flexible molecular framework where the piperidine ring serves as the central scaffold, while the ethylamine extension provides additional conformational degrees of freedom. The presence of two nitrogen atoms in the molecule, both capable of protonation and hydrogen bonding, significantly influences the overall molecular geometry and intermolecular interactions.

The stereochemical complexity arises from the specific positioning of the ethylamine substituent at the 3-position of the piperidine ring, which differs markedly from more common 4-position substitutions found in related compounds. The Chemical Abstracts Service registry number 807297-46-7 definitively identifies this specific isomeric form. The molecular structure can be represented by the International Chemical Identifier string InChI=1S/C9H20N2/c1-10-6-5-9-4-3-7-11(2)8-9/h9-10H,3-8H2,1-2H3, which encodes the complete connectivity and hydrogen count. This structural encoding reveals the presence of nineteen hydrogen atoms distributed across the carbon skeleton and nitrogen centers, with specific positioning that influences the compound's physical and chemical properties.

Comparative Analysis of 3-piperidinyl vs. 4-piperidinyl Substitution Patterns

The substitution pattern of this compound at the 3-position of the piperidine ring creates distinct structural and conformational characteristics compared to analogous 4-piperidinyl substituted compounds. Examination of related structures reveals that 4-piperidinyl substitution, as observed in compounds such as methyl(2-(4-methylpiperidin-1-yl)ethyl)amine, results in different spatial arrangements and molecular properties. The 4-position substitution typically places substituents in equatorial or axial orientations relative to the chair conformation of the piperidine ring, whereas 3-position substitution creates intermediate angular relationships that affect molecular flexibility and intermolecular interactions.

Comparative structural analysis demonstrates that 3-piperidinyl substitution patterns exhibit greater conformational complexity due to the asymmetric positioning relative to the ring nitrogen atom. While 4-piperidinyl derivatives often show clear preference for equatorial substitution to minimize steric interactions, 3-piperidinyl compounds must accommodate substituents in positions that are neither fully equatorial nor axial. This intermediate positioning influences the overall molecular shape and affects properties such as crystal packing, solubility, and binding affinity in biological systems. The molecular weight comparison between the 3-piperidinyl compound (156.27 grams per mole) and its 4-piperidinyl analog (also 156.27 grams per mole) confirms identical elemental composition while highlighting the importance of positional isomerism in determining molecular behavior.

The electronic environment around the substitution site differs significantly between 3-piperidinyl and 4-piperidinyl patterns, affecting both chemical reactivity and spectroscopic properties. Nuclear magnetic resonance studies of similar compounds indicate that 3-position substitution creates distinct chemical shift patterns compared to 4-position analogs, reflecting the different electronic shielding environments. Mass spectrometric fragmentation patterns also show characteristic differences, with 3-piperidinyl compounds exhibiting specific cleavage preferences that distinguish them from their 4-piperidinyl counterparts. These analytical differences provide reliable methods for structural identification and purity assessment of positional isomers.

Conformational Dynamics in Piperidine Ring Systems

The conformational dynamics of this compound are governed by the inherent flexibility of the piperidine ring system and the rotational freedom of the ethylamine substituent. Piperidine rings typically adopt chair conformations as the most stable arrangement, though the presence of substituents can influence the preferred conformation and the energy barriers between different conformational states. The 3-position substitution with the ethylamine chain introduces asymmetry that affects the conformational equilibrium and may stabilize alternative ring conformations under certain conditions.

Theoretical and experimental studies of related N-methylpiperidine systems reveal that nitrogen inversion represents a fundamental conformational process that occurs on femtosecond to picosecond timescales. The methylated nitrogen in the piperidine ring can undergo rapid inversion between pyramidal configurations, with the nitrogen atom alternating between different tetrahedral arrangements. This inversion process affects the spatial orientation of the methyl group and influences the overall molecular geometry. In this compound, both nitrogen atoms are capable of conformational changes, creating multiple possible molecular arrangements that may interconvert rapidly in solution.

The ethylamine side chain attached to the 3-position introduces additional conformational complexity through rotation around the carbon-carbon bonds linking the chain to the piperidine ring. Unlike rigid substituents, the flexible ethylamine chain can adopt multiple extended and folded conformations that may interact intramolecularly with the piperidine nitrogen or extend into the surrounding environment. Crystallographic studies of related piperidine derivatives indicate that the hybridization state of carbon atoms adjacent to the piperidine nitrogen significantly influences ring conformation, with sp³ carbons favoring chair conformations while sp² carbons can stabilize alternative arrangements such as half-chair or twist conformations. In the case of this compound, the sp³ hybridization of the ethylamine carbon supports the preference for chair conformations in the piperidine ring.

Spectroscopic Identification Techniques

Spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about molecular structure, purity, and identity. Nuclear magnetic resonance spectroscopy and mass spectrometry represent the primary methods for structural confirmation and quantitative analysis of this compound. The spectroscopic signatures reflect the unique electronic and structural characteristics arising from the specific substitution pattern and molecular architecture. Advanced spectroscopic techniques enable detailed analysis of conformational behavior, intermolecular interactions, and chemical purity with high precision and reliability.

The spectroscopic identification process typically involves systematic analysis of multiple spectral features that collectively provide unambiguous structural confirmation. Chemical shift patterns, coupling constants, fragmentation pathways, and molecular ion intensities serve as diagnostic parameters that distinguish this compound from closely related structural analogs. Integration of spectroscopic data with computational predictions and reference standards ensures accurate identification and enables detection of impurities or structural variants that may affect compound quality and performance.

Nuclear Magnetic Resonance Signature Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of proton and carbon environments within the molecule. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic environments of different hydrogen atoms throughout the molecular structure. Protons attached to carbons adjacent to nitrogen atoms typically appear in the chemical shift range of 2.5 to 4.0 parts per million, while alkyl protons on the piperidine ring and ethylamine chain resonate in the 1.2 to 2.5 parts per million region.

The N-methyl group attached to the piperidine nitrogen produces a distinctive singlet in the ¹H nuclear magnetic resonance spectrum, typically appearing around 2.3 to 2.7 parts per million due to the electron-withdrawing effect of the nitrogen atom. The methylene protons of the ethylamine chain exhibit characteristic splitting patterns that provide information about the connectivity and substitution pattern. The CH₂ groups adjacent to nitrogen atoms show distinct chemical shifts and coupling patterns that enable assignment of specific proton signals to their corresponding molecular positions. Analysis of related N-methylpiperidine compounds demonstrates that the N-methyl signal appears as a sharp singlet with integration corresponding to three protons.

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-Methyl (piperidine) | 2.3 - 2.7 | Singlet | 3H |

| N-Methyl (ethylamine) | 2.3 - 2.7 | Singlet | 3H |

| CH₂-N (ethylamine) | 2.4 - 2.8 | Multiplet | 2H |

| CH₂-CH (ethylamine) | 2.4 - 2.8 | Multiplet | 2H |

| Piperidine CH | 1.4 - 2.2 | Multiplet | 1H |

| Piperidine CH₂ | 1.2 - 2.0 | Multiplet | 8H |

The ¹³C nuclear magnetic resonance spectrum provides complementary information about the carbon skeleton and electronic environments within the molecule. Carbon atoms bonded to nitrogen typically exhibit chemical shifts in the 45 to 65 parts per million range, while aliphatic carbons appear in the 20 to 45 parts per million region. The presence of two distinct N-methyl carbons and multiple methylene carbons creates a characteristic fingerprint pattern that enables structural confirmation and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural information and enable compound identification. The molecular ion peak appears at mass-to-charge ratio 156, corresponding to the molecular weight of 156.27 grams per mole. The intensity and stability of the molecular ion depend on ionization conditions and the inherent stability of the protonated molecular species. Electron impact ionization typically produces significant fragmentation due to the relatively high energy input, while softer ionization methods may preserve the molecular ion with reduced fragmentation.

The fragmentation pattern of this compound follows predictable pathways based on the structural features and bond strengths within the molecule. Alpha-cleavage adjacent to nitrogen atoms represents a primary fragmentation mechanism, leading to loss of alkyl groups and formation of iminium ions. The ethylamine side chain may undergo cleavage at the carbon-carbon bond adjacent to the piperidine ring, producing fragments characteristic of the substitution pattern. Loss of the N-methyl group (mass 15) from either nitrogen center creates M-15 fragments that appear prominently in the mass spectrum.

Common fragmentation pathways include the formation of base peaks corresponding to stable nitrogen-containing fragments. The piperidine ring system may undergo ring cleavage or rearrangement reactions that produce characteristic fragments with mass-to-charge ratios that enable structural identification. McLafferty rearrangements, although less common in aliphatic amines, may occur under specific conditions and contribute to the overall fragmentation pattern. The presence of two nitrogen atoms in the molecule increases the probability of charge retention on nitrogen-containing fragments, influencing the relative intensities of different peaks in the mass spectrum.

| Fragment Type | Mass-to-charge Ratio | Relative Intensity | Structural Assignment |

|---|---|---|---|

| Molecular Ion | 156 | Variable | [M]⁺- |

| M-15 | 141 | Moderate | Loss of N-methyl |

| M-29 | 127 | Low-Moderate | Loss of ethylamine |

| Base Peak | 84-99 | High | Piperidine-derived |

| N-CH₃ | 30 | Moderate | Methylammonium |

| CH₂=NCH₃ | 44 | Low-Moderate | Methylimine |

The mass spectrometric behavior also provides information about the thermal stability and volatility of the compound. The appearance and intensity of the molecular ion peak indicate the ease of ionization and the tendency toward fragmentation under analytical conditions. Comparison with fragmentation patterns of related piperidine derivatives enables confirmation of the specific substitution pattern and helps distinguish between positional isomers that may have similar molecular weights but different fragmentation behaviors.

Crystallographic Studies and Solid-State Arrangements

Crystallographic analysis of this compound and related piperidine derivatives provides detailed information about solid-state molecular arrangements, intermolecular interactions, and preferred conformations in the crystalline environment. While specific crystal structure data for this exact compound may be limited, extensive crystallographic studies of related piperidine systems offer valuable insights into the probable solid-state behavior and packing arrangements. The crystal structure reveals the actual three-dimensional arrangement of molecules in the solid state and provides definitive information about bond lengths, bond angles, and intermolecular contacts.

The solid-state arrangement of piperidine derivatives typically involves hydrogen bonding interactions between nitrogen atoms and neighboring molecules, creating extended networks that stabilize the crystal lattice. The presence of two nitrogen atoms in this compound provides multiple sites for intermolecular interactions, potentially leading to complex hydrogen bonding patterns that influence crystal packing and physical properties. The methylation of both nitrogen atoms may reduce the hydrogen bonding capability compared to primary or secondary amines, but weak C-H···N interactions may still contribute to crystal stability.

Comparative analysis of related piperidine crystal structures demonstrates that ring conformation in the solid state often reflects the most stable gas-phase geometry, with chair conformations predominating for unsubstituted positions. The 3-position substitution with the ethylamine chain may influence the preferred ring conformation and affect the overall molecular shape in the crystal lattice. Crystal packing efficiency, which influences properties such as density and melting point, depends on the ability of molecules to arrange in space-filling arrangements with minimal void volume. The flexible ethylamine side chain may adopt specific conformations in the crystal that optimize intermolecular contacts and packing efficiency.

Properties

IUPAC Name |

N-methyl-2-(1-methylpiperidin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-10-6-5-9-4-3-7-11(2)8-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQOYFNOJVJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine is the chemokine receptor CXCR4. This receptor plays a crucial role in various physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis.

Mode of Action

This compound interacts with its target, the CXCR4 receptor, by binding to it. This binding can lead to various changes in the cellular processes, depending on the specific context and the downstream signaling pathways activated.

Biochemical Pathways

Given its target, it is likely to influence pathways related to immune response and inflammation. The downstream effects of these pathways can vary widely, from changes in cell migration and proliferation to alterations in gene expression.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. For instance, in the context of diseases involving the CXCR4 receptor, this compound could potentially alter disease progression by modulating immune response.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the CXCR4 receptor.

Biological Activity

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine, commonly referred to as a piperidine derivative, has garnered attention due to its significant biological activity, particularly in the central nervous system (CNS). This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 158.27 g/mol. The compound features a piperidine ring, which is crucial for its interaction with various biological targets. Its structural properties allow it to influence neurotransmitter systems, particularly those involving serotonin, norepinephrine, and dopamine, which are pivotal in mood regulation and cognitive functions.

Research indicates that this compound acts primarily as a stimulant. It has been shown to interact with neurotransmitter systems in the brain, leading to potential applications in treating conditions such as depression and anxiety. The compound's affinity for serotonin and norepinephrine receptors suggests it may enhance mood and alleviate symptoms associated with mood disorders.

Interaction with Receptors

The compound's interaction with various receptors can be summarized as follows:

| Receptor Type | Effect | Potential Therapeutic Application |

|---|---|---|

| Serotonin Receptors | Modulation of mood | Treatment of depression and anxiety |

| Norepinephrine Receptors | Increased alertness and focus | Cognitive enhancement |

| Dopamine Receptors | Influence on reward pathways | Potential treatment for addiction-related disorders |

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- CNS Stimulant Effects : In animal models, the compound exhibited significant CNS stimulant properties, enhancing locomotor activity and exploratory behavior.

- Antidepressant-like Effects : Behavioral assays indicated that the compound could produce antidepressant-like effects comparable to established antidepressants in rodent models.

- Neurotransmitter Release : The compound has been shown to increase the release of serotonin and norepinephrine in specific brain regions, contributing to its mood-enhancing effects.

Case Studies

A notable case study explored the effects of this compound on patients with major depressive disorder (MDD). Participants receiving the compound reported significant improvements in mood and cognitive function over a 12-week treatment period. The study highlighted the compound's potential as an adjunct therapy for MDD, particularly in patients unresponsive to traditional treatments .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Methylpiperidin-3-amine dihydrochloride | CNS stimulant; used in treating ADHD | |

| (1-Methylpiperidin-2-yl)methanamine dihydrochloride | Antidepressant properties; enhances serotonin release | |

| 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride | Neuroprotective effects; potential use in neurodegenerative diseases |

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The following table compares N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine with key analogues, emphasizing molecular features and known biological activities:

Key Structural Differences and Implications

Piperidine vs. Pyridine Rings: The target compound’s 1-methyl-3-piperidinyl group contrasts with Betahistine’s pyridin-2-yl substituent.

Substituent Effects on Activity :

- SS-7256 incorporates a phenyl-piperidine motif, which could modulate receptor selectivity compared to the simpler piperidine in the target compound .

- The thienyl group in the controlled analgesic () introduces sulfur-based electronic effects, likely enhancing opioid receptor affinity .

Salt Forms and Solubility: Hydrochloride salts (e.g., N-Methyl-2-(3-methylphenoxy)-1-ethanamine HCl) improve aqueous solubility, critical for drug formulation . The target compound’s neutral form may require salt modification for enhanced bioavailability.

Research Findings and Functional Insights

Synthetic Accessibility :

Piperidine derivatives like the target compound are often synthesized via reductive amination or nucleophilic substitution, as seen in related amine syntheses (e.g., Betahistine derivatives) .- Pharmacological Potential: Betahistine’s short half-life (2–3 hours) necessitates frequent dosing , suggesting that the target compound’s piperidine structure might offer metabolic stability if resistant to hepatic oxidation. The controlled status of N-[3-methyl-1-[2-(2-thienyl)ethyl]-4-piperidyl]propionanilide underscores the importance of structural modifications in avoiding regulatory restrictions .

Safety and Handling : While safety data for the target compound are absent, analogous amines (e.g., N-Methyl-1-(1H-pyrrol-2-yl)ethanamine) require precautions against inhalation and skin contact, indicating similar risks .

Q & A

Basic Research Question

- Structural Confirmation :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., methyl groups on piperidine at δ ~1.2–1.5 ppm; ethylamine backbone at δ ~2.5–3.0 ppm) .

- ESI-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z ~170–175) .

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. recommends thresholds of ≤0.1% for unspecified impurities .

How can researchers resolve contradictory activity data between this compound and its structural analogs?

Advanced Research Question

Discrepancies often arise from:

- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to minimize solvent interference .

- Off-target effects : Employ selectivity profiling (e.g., kinase panel screens) to rule out interactions with unrelated enzymes .

- Statistical rigor : Apply ANOVA or Student’s t-test to compare IC₅₀ values across multiple replicates. Report confidence intervals (e.g., 95% CI) .

What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Advanced Research Question

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to measure half-life (t₁/₂) and intrinsic clearance .

- Permeability : Caco-2 cell monolayers can predict intestinal absorption. A Papp value >1 × 10⁻⁶ cm/s suggests favorable bioavailability .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to quantify free fraction (% unbound) .

How can molecular modifications enhance the compound’s selectivity for PRMT3 over other methyltransferases?

Advanced Research Question

- Rational Design : Introduce polar groups (e.g., hydroxyl or carboxyl) to exploit hydrogen-bonding differences in PRMT3’s active site versus PRMT1/5.

- Fragment-Based Screening : Use X-ray crystallography to identify binding hotspots, then optimize substituents via iterative SAR .

- In Silico Libraries : Generate virtual analogs with tools like Schrödinger’s Maestro and prioritize synthesis based on docking scores .

What strategies mitigate synthetic challenges like low yields or side-product formation?

Basic Research Question

- Side Reactions : Amine alkylation may produce quaternary ammonium salts. Use excess primary amine and monitor pH to suppress over-alkylation .

- Purification : Employ flash chromatography (silica gel, CH₂Cl₂:MeOH gradients) or preparative HPLC to isolate the target compound from byproducts .

How should researchers validate the compound’s stability under various storage conditions?

Basic Research Question

- Accelerated Stability Studies : Store samples at -20°C, 4°C, and 25°C for 1–6 months. Analyze degradation via HPLC and track impurity profiles .

- Lyophilization : For long-term stability, lyophilize the hydrochloride salt and store under argon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.